Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium
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Overview
Description
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium is a chemical compound with the molecular formula C5H8O2P+. It is a member of the phosphonium family, which are compounds containing a positively charged phosphorus atom. This compound is known for its unique structure, which includes an ethoxy group, an oxo group, and a prop-1-yn-1-yl group attached to the phosphorus atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium typically involves the reaction of a phosphine with an alkyne and an oxidizing agent. One common method is the reaction of triphenylphosphine with propargyl alcohol in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used to substitute the ethoxy group, depending on the desired product.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds.
Scientific Research Applications
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for phosphonium-based drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with negatively charged sites on enzymes and other proteins, affecting their activity. The compound can also participate in redox reactions, altering the oxidative state of biological molecules .
Comparison with Similar Compounds
Similar Compounds
PyOxP: O-[(1-cyano-2-ethoxy-2-oxoethylidene)amino]-oxytri(pyrrolidin-1-yl) phosphonium hexafluorophosphate.
PyOxB: O-[(1-cyano-2-ethoxy-2-oxoethylidene)amino]-oxytri(pyrrolidin-1-yl) phosphonium tetrafluoroborate.
Uniqueness
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds like PyOxP and PyOxB, it offers different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and biochemical research .
Properties
CAS No. |
144262-79-3 |
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Molecular Formula |
C5H8O2P+ |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
ethoxy-oxo-prop-1-ynylphosphanium |
InChI |
InChI=1S/C5H8O2P/c1-3-5-8(6)7-4-2/h4H2,1-2H3/q+1 |
InChI Key |
WATKTGRVARNGRU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)C#CC |
Origin of Product |
United States |
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